BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 7-bromo-4-methoxy-1H-
Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-bromo-4-methoxy-1H-indole

Cat. No.: B1350256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic
compound 7-bromo-4-methoxy-1H-indole. Due to the limited availability of experimentally
verified public data for this specific molecule, this document presents a combination of
predicted data from reliable chemical databases and general experimental protocols applicable
to the analysis of substituted indoles. This guide is intended to serve as a valuable resource for
the synthesis, characterization, and application of this and structurally related compounds in
research and drug development.

Chemical Structure and Properties

IUPAC Name: 7-bromo-4-methoxy-1H-indole Molecular Formula: CoHsBrNO Molecular
Weight: 226.07 g/mol CAS Number: 81224-16-0

Spectroscopic Data

The following tables summarize the available predicted and expected spectroscopic data for 7-
bromo-4-methoxy-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 7-bromo-4-methoxy-1H-indole is not readily
available in the public domain, the expected chemical shifts can be estimated based on the
analysis of structurally similar indole derivatives.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8) ppm Multiplicity Assignment
~8.1 brs N-H

~7.2-7.4 m Aromatic C-H
~6.9-7.1 m Aromatic C-H
~6.5 d Aromatic C-H
~3.9 S OCHs

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6) ppm Assignment
~150 C-4 (C-OCHs)
~135 C-7a

~128 C-3a

~125 C-2

~122 C-6

~115 C-5

~105 C-3

~100 C-7 (C-Br)
~56 OCHs

Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula and isotopic
distribution of bromine.

Table 3: Predicted Mass Spectrometry Data
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mlz lon Notes

Predicted monoisotopic mass

for the protonated molecule,

225.98621 [M+H]+ ) o
showing the characteristic
isotopic pattern for bromine.

247.96815 [M+Na]* Predicted sodium adduct.

Infrared (IR) Spectroscopy

The expected IR absorption bands for 7-bromo-4-methoxy-1H-indole are based on the

functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm—?) Functional Group Vibration Mode
~3400 N-H Stretching
~3100-3000 C-H (aromatic) Stretching
~2950-2850 C-H (methoxy) Stretching
~1600-1450 C=C (aromaitic) Stretching

~1250 C-O (aryl ether) Asymmetric Stretching
~1050 C-O (aryl ether) Symmetric Stretching
~600-500 C-Br Stretching

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
substituted indoles like 7-bromo-4-methoxy-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in a standard 5 mm NMR
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tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

e 1H NMR Acquisition:

[e]

Acquire a standard one-dimensional proton spectrum.

o

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
160 ppm for this compound).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).
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e Analysis:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
([M+H]*) or other adducts.

o Scan a mass range that includes the expected molecular weight of the compound.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its
characteristic isotopic pattern, which will be distinctive due to the presence of the bromine
atom (approximately equal intensity for 7°Br and 8'Br isotopes).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using a mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the instrument and record the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized indole derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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